6-ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
6-ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound featuring a thieno[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a β-ketoester under acidic conditions.
Introduction of the Cinnamamido Group: This step involves the amidation of the intermediate with cinnamic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Esterification: The final step includes esterification of the carboxylic acid groups with ethanol and methanol under acidic conditions to yield the ethyl and methyl esters, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cinnamamido group, potentially converting it to a more saturated amide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated amides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, it may act as a lead compound for the development of new drugs, particularly in the treatment of cancer or infectious diseases.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its unique functional groups.
Industrial Applications: The compound might be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic and amido groups. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine Derivatives: Compounds like 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3-carboxylate.
Cinnamamido Derivatives: Compounds such as N-cinnamoyl-2-aminothiophene.
Uniqueness
The uniqueness of 6-ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not commonly found in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-3-28-21(26)23-12-11-15-16(13-23)29-19(18(15)20(25)27-2)22-17(24)10-9-14-7-5-4-6-8-14/h4-10H,3,11-13H2,1-2H3,(H,22,24)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEDEEFISRIJHG-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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